4-Ethyl-3-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTYVLOGZGRKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429096 | |
| Record name | 4-ethyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-95-5 | |
| Record name | 4-ethyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alternative Route: Sequential Alkylation and Nitration
For cases where 4-ethylbenzoic acid is unavailable, a multi-step synthesis starting from benzoic acid derivatives is employed:
Step 1: Synthesis of 4-Ethylbenzoic Acid
Friedel-Crafts Acylation :
Ethylbenzene undergoes Friedel-Crafts acylation with acetyl chloride (CH₃COCl) in the presence of AlCl₃ to yield 4-ethylacetophenone.
Oxidation :
4-Ethylacetophenone is oxidized using potassium permanganate (KMnO₄) in acidic medium to produce 4-ethylbenzoic acid.
Step 2: Nitration
The nitration proceeds as described in Section 1.1.
Challenges :
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The ethyl group’s electron-donating nature slightly deactivates the ring, requiring longer reaction times compared to unsubstituted benzoic acid.
Industrial-Scale Production
Continuous Flow Synthesis
Modern industrial methods favor continuous flow reactors for improved safety and efficiency:
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Reactor Design : Tubular reactors with precise temperature control (0–10°C).
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Catalyst Recycling : Heterogeneous catalysts (e.g., sulfonated silica) enable reuse across batches.
Advantages :
-
Higher throughput (≥90% yield).
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Reduced waste generation.
Reaction Monitoring and Purification
Analytical Techniques
Thin-Layer Chromatography (TLC) :
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Mobile Phase : Ethyl acetate/hexane (3:7 v/v).
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Visualization : UV light at 254 nm.
Spectroscopic Characterization :
-
NMR :
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¹H NMR : Ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), carboxylic proton (δ 12–13 ppm, broad).
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¹³C NMR : Nitro group carbon at δ 148–150 ppm.
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IR : Strong absorptions at ~1700 cm⁻¹ (C=O), ~1530 cm⁻¹ (asymmetric NO₂), and ~1350 cm⁻¹ (symmetric NO₂).
Comparative Analysis of Methods
| Parameter | Nitration of 4-Ethylbenzoic Acid | Sequential Alkylation-Nitration |
|---|---|---|
| Yield | 85–90% | 70–75% |
| Reaction Time | 4–6 hours | 12–18 hours |
| Purity | ≥98% | 90–95% |
| Scalability | Industrial-friendly | Lab-scale only |
Case Study: Catalyst Reuse in Nitration
A patent describing esterification of nitrobenzoic acids highlights the recyclability of acid catalysts. Although focused on esters, the principles apply to nitration:
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Catalyst Recovery : Hexafluoropropanesulfonic acid (HFPSA) is extracted via aqueous washes and reused for subsequent batches.
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Economic Impact : Catalyst reuse reduces costs by 20–30% in large-scale operations.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nitric acid, sulfuric acid, low temperatures.
Oxidation: Potassium permanganate, chromic acid, acidic medium.
Major Products Formed:
Reduction: 4-Ethyl-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 4-Carboxy-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry
- Precursor for Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Reagent in Organic Reactions : Utilized in various organic reactions, particularly in electrophilic aromatic substitution.
Biology
- Enzyme Inhibition Studies : The compound has been explored for its potential to inhibit specific enzymes, impacting various biochemical pathways.
- Cell Migration Studies : Research indicates that derivatives of nitrobenzoic acids can inhibit the migration of tumor cell lines, suggesting potential anti-cancer properties .
Medicine
- Pharmaceutical Development : Investigated as a potential precursor for pharmaceutical compounds with anti-inflammatory and antimicrobial activities. Its structural properties may enhance drug efficacy and specificity .
Industrial Applications
- Dyes and Pigments Production : Employed in the synthesis of various dyes and pigments due to its chemical stability and reactivity.
Several studies have highlighted the biological effects of this compound:
- Tumor Cell Line Inhibition : Research demonstrates that nitrobenzoic acid derivatives can significantly inhibit the proliferation of cancer cell lines, indicating their potential as therapeutic agents.
- DNA Nanostructures : The compound has been utilized in studies focusing on defined positive charge patterns created on DNA nanostructures to explore interactions at the molecular level .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its polar nitro group results in lower volatility compared to similar compounds, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
Safety Information
This compound poses certain health risks:
- Harmful if swallowed or in contact with skin
- Irritating to eyes and respiratory system
Risk and Safety Statements
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary measures include avoiding inhalation and contact with skin, along with using appropriate protective equipment during handling.
Mechanism of Action
The mechanism of action of 4-ethyl-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function . The ethyl group may influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following nitrobenzoic acid derivatives share structural similarities with 4-ethyl-3-nitrobenzoic acid but differ in substituent groups, leading to variations in properties and applications:
Physicochemical Properties
- Lipophilicity : The ethyl group in this compound increases its logP (3.20) compared to 4-nitrobenzoic acid (logP 1.58), enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability : The high boiling point (385.2°C) of this compound suggests stability under elevated temperatures, advantageous for synthetic reactions .
Research Findings
Crystallographic Studies
- The crystal structure of 4-ethylamino-3-nitrobenzoic acid (space group $ P2_1/c $) shows intramolecular N–H···O hydrogen bonds stabilizing the planar nitro group . Similar patterns are observed in 4-tert-butylamino-3-nitrobenzoic acid, where steric effects from the tert-butyl group influence molecular packing .
Quantum Chemical and ADMET Studies
Biological Activity
4-Ethyl-3-nitrobenzoic acid (C₉H₉NO₄), a derivative of benzoic acid, features an ethyl group at the para position and a nitro group at the meta position of the benzene ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉NO₄
- Molecular Weight : 195.17 g/mol
- Melting Point : 150-152 °C
The presence of both an ethyl and a nitro group enhances the compound's lipophilicity, impacting its reactivity and biological interactions compared to other nitrobenzoic acid derivatives .
This compound exhibits its biological activity primarily through the following mechanisms:
- Cellular Interaction : Nitro compounds can interact with various biomolecules, potentially inhibiting tumor cell migration and affecting cellular signaling pathways.
- Enzyme Inhibition : This compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurobiology and pharmacology .
- pH Modulation : The donation of hydrogen ions from the carboxylate group may alter pH levels within cellular environments, influencing metabolic pathways.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anticancer Activity
Studies have demonstrated that derivatives of nitrobenzoic acids can inhibit the proliferation of cancer cell lines. For instance, this compound has shown promise in reducing tumor cell migration in vitro, suggesting potential applications in cancer therapy .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its polar nitro group, which results in lower volatility compared to similar compounds. This characteristic may affect its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
Q & A
Q. What are the common synthetic routes for 4-Ethyl-3-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nitration of 4-ethylbenzoic acid using nitric acid in the presence of sulfuric acid. For optimization:
- Use TLC to monitor reaction progress (e.g., ethyl acetate/hexane mobile phase) .
- Purify via recrystallization from ethanol or methanol to isolate the nitro derivative .
- Adjust stoichiometry (e.g., 2.0 equiv. of nitrating agent) and temperature (0–5°C during nitration) to minimize byproducts .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to characterize this compound?
- Methodological Answer :
- NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) and nitro group (meta to carboxylic acid) produce distinct splitting patterns. Carboxylic proton appears broad at δ ~12–13 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂), and ~1350 cm⁻¹ (symmetric NO₂) confirm functional groups .
Q. What are the stability considerations for this compound under various storage conditions?
- Methodological Answer :
- Store in airtight containers at 2–8°C to prevent hydrolysis or decomposition .
- Avoid exposure to oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Monitor for discoloration (yellow to brown) as an indicator of degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodological Answer :
- Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate ionization potentials and electron affinities .
- Optimize geometry with a 6-311++G(d,p) basis set and analyze frontier orbitals (HOMO-LUMO) to predict reactivity .
- Compare computed vibrational frequencies (IR) with experimental data to validate accuracy .
Q. What crystallographic refinement strategies are recommended for determining the crystal structure of this compound derivatives?
- Methodological Answer :
- Use SHELXL for refinement: Apply twin laws (e.g., BASF parameter) if twinning is observed .
- Incorporate high-resolution data (≤1.0 Å) to resolve disorder in the ethyl or nitro groups .
- Validate thermal displacement parameters (ADPs) to detect anisotropic motion in the nitro moiety .
Q. How to resolve contradictions in experimental vs. computational data regarding nitro group orientation in this compound?
- Methodological Answer :
- Perform synchrotron X-ray diffraction to obtain precise torsional angles for the nitro group .
- Compare with DFT-optimized geometries (accounting for crystal packing effects via periodic boundary conditions) .
- Use QTAIM analysis to evaluate intramolecular interactions (e.g., C–H···O) influencing conformation .
Q. What methodological approaches are effective in studying the reactivity of the nitro group in this compound under reducing conditions?
- Methodological Answer :
- Employ catalytic hydrogenation (Pd/C, H₂) or sodium dithionite to reduce nitro to amine; monitor via HPLC (C18 column, UV detection at 254 nm) .
- Analyze kinetics using Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .
- Characterize intermediates (e.g., hydroxylamine) by LC-MS to elucidate mechanistic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
